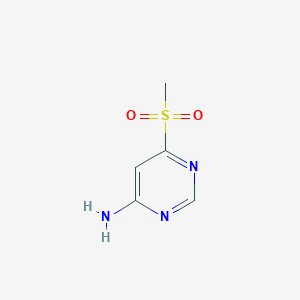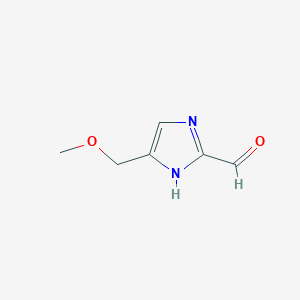
6-Methanesulfonylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methanesulfonylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Aplicaciones Científicas De Investigación
6-Methanesulfonylpyrimidin-4-amine has several potential applications in scientific research. It has been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Inhibition of protein kinases has been shown to have therapeutic potential in various diseases, including cancer and inflammatory disorders. Additionally, 6-Methanesulfonylpyrimidin-4-amine has been studied as a potential scaffold for the development of new drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 6-Methanesulfonylpyrimidin-4-amine is not fully understood. However, it is believed to inhibit protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cellular signaling and regulation.
Biochemical and Physiological Effects
6-Methanesulfonylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Methanesulfonylpyrimidin-4-amine is its ease of synthesis, making it readily available for laboratory experiments. Additionally, it has shown promising results in various studies, making it a subject of interest for researchers worldwide. However, one of the limitations of 6-Methanesulfonylpyrimidin-4-amine is its lack of specificity for protein kinases, leading to potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 6-Methanesulfonylpyrimidin-4-amine. One direction is the development of more specific inhibitors of protein kinases using 6-Methanesulfonylpyrimidin-4-amine as a scaffold. Additionally, further studies are needed to understand the mechanism of action and potential off-target effects of 6-Methanesulfonylpyrimidin-4-amine. Finally, more studies are needed to evaluate the potential therapeutic applications of 6-Methanesulfonylpyrimidin-4-amine in various diseases.
Conclusion
In conclusion, 6-Methanesulfonylpyrimidin-4-amine is a chemical compound that has shown promising results in various studies, making it a subject of interest for researchers worldwide. Its potential applications in drug discovery and development, inhibition of protein kinases, and anti-inflammatory effects make it a potential candidate for the treatment of various diseases. However, further studies are needed to understand its mechanism of action, potential off-target effects, and therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Methanesulfonylpyrimidin-4-amine involves the reaction of 2,4-diaminopyrimidine with methanesulfonyl chloride under specific conditions. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Propiedades
IUPAC Name |
6-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTVOUBUPRDUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methanesulfonylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![N-[4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637525.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)
